molecular formula C22H27NO2 B2971435 N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide CAS No. 2034280-79-8

N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide

Cat. No.: B2971435
CAS No.: 2034280-79-8
M. Wt: 337.463
InChI Key: SYQLEJBBYCDVGU-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of adamantane, a molecule known for its rigid, cage-like structure, and benzofuran, a heterocyclic compound with significant biological activity. The combination of these two moieties results in a compound with promising properties for various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed cross-coupling reactions.

    Attachment of the Propyl Chain: The benzofuran ring is then functionalized with a propyl chain, often through alkylation reactions.

    Formation of the Adamantane Carboxamide: The final step involves the coupling of the benzofuran-propyl intermediate with adamantane-1-carboxylic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The propyl chain and adamantane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s biological activity makes it a candidate for studies on cell signaling pathways and enzyme inhibition.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in drug development, particularly for its anticancer and antiviral activities.

    Industry: The compound’s stability and unique structure make it useful in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways. The benzofuran moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets, while the adamantane structure provides stability and rigidity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid share the benzofuran core and exhibit similar biological activities.

    Adamantane Derivatives: Compounds such as amantadine and rimantadine are well-known adamantane derivatives with antiviral properties.

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide is unique due to the combination of the benzofuran and adamantane moieties, which confer both biological activity and structural stability. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-21(22-12-15-8-16(13-22)10-17(9-15)14-22)23-7-3-5-19-11-18-4-1-2-6-20(18)25-19/h1-2,4,6,11,15-17H,3,5,7-10,12-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQLEJBBYCDVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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